molecular formula C8H18N2O B13821686 Pentanamide,2-amino-2-propyl-

Pentanamide,2-amino-2-propyl-

Cat. No.: B13821686
M. Wt: 158.24 g/mol
InChI Key: PZHQICNJWJUQJS-UHFFFAOYSA-N
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Description

Pentanamide, 2-amino-2-propyl-: is an organic compound with the molecular formula C8H18N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-amino-2-propyl- typically involves the reaction of a suitable amine with a carboxylic acid derivative. One common method is the reaction of 2-amino-2-propylamine with pentanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Pentanamide, 2-amino-2-propyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pentanamide, 2-amino-2-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Applications

  • Alzheimer's Disease Treatment
    Pentanamide derivatives have been investigated for their potential therapeutic effects in Alzheimer's disease. Research indicates that compounds similar to Pentanamide, 2-amino-2-propyl-, can inhibit beta-secretase activity, which is critical in the formation of amyloid plaques associated with Alzheimer's pathology. These compounds may help in reducing the cleavage of amyloid precursor protein (APP), thereby mitigating disease progression .
  • Antioxidant Activity
    Recent studies have shown that pentanamide derivatives exhibit significant antioxidant properties. The ability to chelate biometals such as Cu²⁺ and Zn²⁺ has been linked to their efficacy in combating oxidative stress, a contributing factor in neurodegenerative diseases . Compounds designed from Pentanamide, 2-amino-2-propyl- have demonstrated potential in reducing oxidative damage in neuronal cells.
  • Anti-tubercular Activity
    Research has highlighted the anti-tubercular properties of certain benzothiazole derivatives synthesized from amide compounds. These derivatives show promising results against Mycobacterium tuberculosis, suggesting that pentanamide-based structures could serve as scaffolds for developing new anti-tubercular agents .

Biochemical Studies

Pentanamide, 2-amino-2-propyl- has been utilized in various biochemical studies to understand its interaction with biological systems:

  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on nicotinamide N-methyltransferase, an enzyme involved in NAD+ metabolism. This inhibition could lead to therapeutic strategies for metabolic disorders .
  • Peptide Synthesis : Its role as a building block in peptide synthesis has been explored, particularly in creating therapeutic peptides with enhanced bioactivity .

Case Studies

StudyApplicationFindings
Alzheimer's DiseaseInhibition of beta-secretase activity; potential reduction in amyloid plaque formation.
Antioxidant ActivityEffective chelation of biometals; significant reduction of oxidative stress markers.
Anti-tubercular ActivityModerate to good activity against Mycobacterium tuberculosis; potential for development into new drugs.

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-2-propyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Formamide (Methanamide): A simpler amide with a single carbon atom.

    Acetamide (Ethanamide): Contains two carbon atoms and is structurally simpler.

    Propionamide (Propanamide): Has three carbon atoms and is more similar in structure.

    Butyramide (Butanamide): Contains four carbon atoms and is slightly more complex.

    Benzamide: Contains a benzene ring, making it structurally distinct but functionally similar.

Uniqueness: Pentanamide, 2-amino-2-propyl- is unique due to its branched structure and the presence of both amide and amino groups. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler amides. Its structural complexity also provides opportunities for the development of novel compounds with specific properties and activities.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-2-propylpentanamide

InChI

InChI=1S/C8H18N2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6,10H2,1-2H3,(H2,9,11)

InChI Key

PZHQICNJWJUQJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N)N

Origin of Product

United States

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